molecular formula C25H22FNO3S B2966947 [4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114852-75-3

[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2966947
CAS No.: 1114852-75-3
M. Wt: 435.51
InChI Key: YVPJTMMOKMCAHS-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound to form the benzothiazine core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Butylphenyl Group: The butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using butylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Final Coupling with Phenylmethanone: The final step involves coupling the intermediate with phenylmethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its benzothiazine core is known to exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable scaffold for drug discovery.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, while the benzothiazine core facilitates its interaction with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-butylphenyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-butylphenyl)-6-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone): Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs. This makes it a more potent and selective compound for various applications.

Properties

IUPAC Name

[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-2-3-7-18-10-13-21(14-11-18)27-17-24(25(28)19-8-5-4-6-9-19)31(29,30)23-15-12-20(26)16-22(23)27/h4-6,8-17H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJTMMOKMCAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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